REACTION_CXSMILES
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[CH3:1][S:2]([CH2:5][C:6]#N)(=[O:4])=[O:3].C(=O)([O-])[O-].[K+].[K+].I[CH3:15].C[N:17]([CH:19]=O)C>>[CH3:15][C:5]([S:2]([CH3:1])(=[O:4])=[O:3])([CH3:6])[C:19]#[N:17] |f:1.2.3|
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Name
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|
Quantity
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60 g
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Type
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reactant
|
Smiles
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CS(=O)(=O)CC#N
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Name
|
|
Quantity
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209 g
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Type
|
reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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252 mL
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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136 mL
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Type
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reactant
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Smiles
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IC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the reaction was stirred at RT for 48 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the ice bath was removed
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Type
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FILTRATION
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Details
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The reaction mixture was filtered through a Celite pad
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Type
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WASH
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Details
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the filter cake was rinsed with ethyl acetate and ether
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Type
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CONCENTRATION
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Details
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The combined filtrates were concentrated
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Type
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CUSTOM
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Details
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partitioned between ether and water
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Type
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DRY_WITH_MATERIAL
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Details
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The organic portion was dried over sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Reaction Time |
15 min |
Name
|
|
Type
|
product
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Smiles
|
CC(C#N)(C)S(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 58 g | |
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |